molecular formula C6H11N3 B115065 4-Isopropyl-1H-pyrazol-3-amine CAS No. 151521-49-2

4-Isopropyl-1H-pyrazol-3-amine

Cat. No.: B115065
CAS No.: 151521-49-2
M. Wt: 125.17 g/mol
InChI Key: UQTLFNBARWAWIS-UHFFFAOYSA-N
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Description

4-Isopropyl-1H-pyrazol-3-amine is a heterocyclic organic compound with the molecular formula C6H11N3. It is a derivative of pyrazole, a five-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatographic techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles .

Scientific Research Applications

4-Isopropyl-1H-pyrazol-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropyl-1H-pyrazol-3-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

4-Isopropyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Overview of this compound

This compound has garnered interest due to its potential therapeutic applications. Its structure, characterized by an isopropyl group attached to the pyrazole ring, influences its chemical reactivity and biological properties. The compound's molecular weight is approximately 139.20 g/mol, suggesting favorable pharmacokinetic properties such as good bioavailability.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Pyrazole derivatives can inhibit enzymes involved in critical biochemical pathways. For instance, they have been studied for their inhibitory effects on cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation and transcriptional control .
  • Antitumor Activity : Research indicates that compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines. For example, studies have shown that certain pyrazole derivatives can effectively inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Biological Activities

The compound has been associated with several notable biological activities:

Anticancer Properties

A study highlighted the anti-proliferative effects of pyrazole derivatives on tumor cell lines such as A549 and HT-1080, with some compounds demonstrating IC50 values as low as 0.054 μM . This suggests a potent ability to inhibit cancer cell growth.

Antimicrobial Effects

Research has indicated that derivatives of this compound may possess antimicrobial properties. Specific studies have reported its effectiveness against various bacterial strains, although further investigation is required to fully understand this aspect .

Case Study 1: Inhibition of CDK7

A recent patent described the use of this compound as an inhibitor of CDK7, which is involved in regulating cell proliferation and transcription. The compound was shown to induce apoptosis in cancer cells by inhibiting aberrant CDK7 activity .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis demonstrated that modifications at specific positions on the pyrazole ring significantly influence biological activity. For instance, substituents at the C4 position were found to be critical for maintaining anticancer efficacy, while modifications at other positions could diminish activity .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it may be well absorbed due to its low molecular weight. Compounds within this molecular weight range typically exhibit favorable absorption characteristics, enhancing their potential as therapeutic agents.

Summary Table of Biological Activities

Biological Activity Effect Reference
AntitumorIC50 = 0.054 - 0.16 μM against A549 cells
AntimicrobialEffective against various bacterial strains
CDK7 InhibitionInduces apoptosis in cancer cells

Properties

IUPAC Name

4-propan-2-yl-1H-pyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-4(2)5-3-8-9-6(5)7/h3-4H,1-2H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTLFNBARWAWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(NN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597266
Record name 4-(Propan-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151521-49-2
Record name 4-(Propan-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Propan-2-yl)-1H-pyrazol-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Next, 2-formyl-3-methylbutanenitrile 2 (9.97 g, 90 mmol), hydrazine hydrate (5.68 mL, 117 mmol) and glacial acetic acid (9.02 mL, 158 mmol) were dissolved in EtOH (250 mL) and the mixture was heated under reflux for 16 h. The reaction was then concentrated to approximately one third of the original volume. The residue was diluted with sat. NaHCO3 (100 mL) and the product extracted with CH2Cl2 (3×100 mL). The combined organic fractions were washed with brine, dried over MgSO4 and the solvent was removed in vacuum. Crude 4-isopropyl-1H-pyrazol-5-amine (3) was obtained as a yellow oil (7.17 g, 64%).
Quantity
9.97 g
Type
reactant
Reaction Step One
Quantity
5.68 mL
Type
reactant
Reaction Step One
Quantity
9.02 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Yield
64%

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